molecular formula C26H19NO3S B11510919 2-(Benzylsulfinyl)-4,6-diphenoxybenzonitrile

2-(Benzylsulfinyl)-4,6-diphenoxybenzonitrile

Cat. No.: B11510919
M. Wt: 425.5 g/mol
InChI Key: XBSSRYFBBYABKP-UHFFFAOYSA-N
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Description

2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of diphenoxy and phenylmethanesulfinyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Diphenoxybenzene: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form diphenoxybenzene.

    Introduction of the Phenylmethanesulfinyl Group: The diphenoxybenzene is then reacted with a sulfoxide reagent, such as phenylmethanesulfinyl chloride, under controlled conditions to introduce the phenylmethanesulfinyl group.

    Nitrile Formation: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.

Industrial Production Methods

Industrial production of 2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows for interactions with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl Sulfoxide: Shares the sulfinyl group but lacks the nitrile and diphenoxy groups.

    Benzonitrile: Contains the nitrile group but lacks the sulfinyl and diphenoxy groups.

    Phenylmethanesulfinylbenzene: Contains the sulfinyl and phenyl groups but lacks the diphenoxy groups.

Uniqueness

2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diphenoxy and phenylmethanesulfinyl groups attached to a benzonitrile core makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C26H19NO3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-benzylsulfinyl-4,6-diphenoxybenzonitrile

InChI

InChI=1S/C26H19NO3S/c27-18-24-25(30-22-14-8-3-9-15-22)16-23(29-21-12-6-2-7-13-21)17-26(24)31(28)19-20-10-4-1-5-11-20/h1-17H,19H2

InChI Key

XBSSRYFBBYABKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC(=CC(=C2C#N)OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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